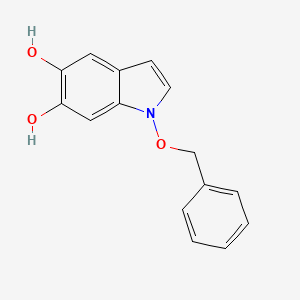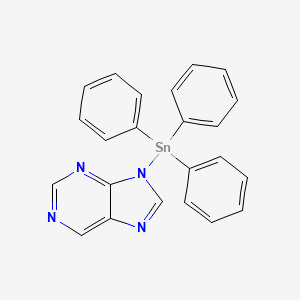
9-(Triphenylstannyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Triphenylstannyl)-9H-purine is an organotin compound that features a purine ring substituted with a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The incorporation of a triphenylstannyl group into the purine structure imparts unique chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triphenylstannyl)-9H-purine typically involves the stannylation of a purine derivative. One common method is the reaction of a halogenated purine with triphenylstannyl lithium or triphenylstannyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl reagent. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9-(Triphenylstannyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The stannyl group can be oxidized to form stannic derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents). Reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include halogenated purines or other substituted purines.
Oxidation Reactions: Products include stannic derivatives of the purine compound.
Coupling Reactions: Products include biaryl or diaryl purine derivatives.
科学的研究の応用
9-(Triphenylstannyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 9-(Triphenylstannyl)-9H-purine depends on its specific application. In coupling reactions, the triphenylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The purine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
9-(Trimethylstannyl)-9H-purine: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.
9-(Tributylstannyl)-9H-purine: Contains a tributylstannyl group, offering different steric and electronic properties.
9-(Triphenylsilyl)-9H-purine: Features a triphenylsilyl group, providing a comparison of tin versus silicon substitution.
Uniqueness
9-(Triphenylstannyl)-9H-purine is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in coupling reactions and as a precursor for the synthesis of complex organic molecules. The triphenylstannyl group also enhances the compound’s stability and reactivity compared to smaller stannyl groups.
特性
CAS番号 |
19452-17-6 |
|---|---|
分子式 |
C23H18N4Sn |
分子量 |
469.1 g/mol |
IUPAC名 |
triphenyl(purin-9-yl)stannane |
InChI |
InChI=1S/3C6H5.C5H3N4.Sn/c3*1-2-4-6-5-3-1;1-4-5(8-2-6-1)9-3-7-4;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChIキー |
MTCHVHDUJOHXLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CN=CN=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
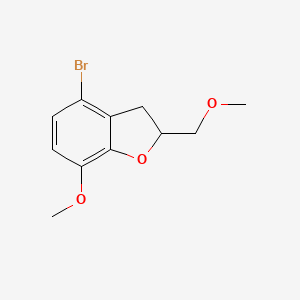

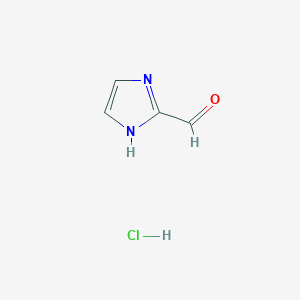
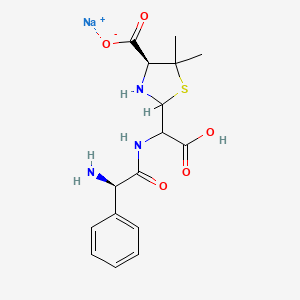
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)

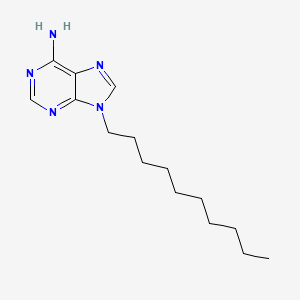
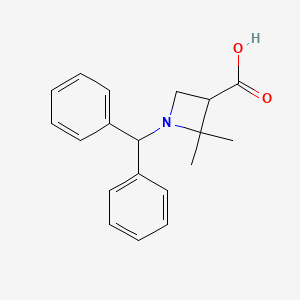
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
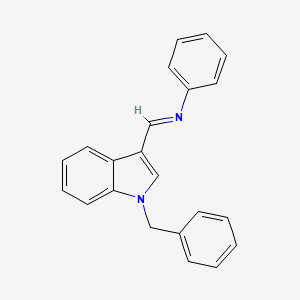
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
